Product packaging for 4-(Hexa-2,4-dienamido)benzoic acid(Cat. No.:)

4-(Hexa-2,4-dienamido)benzoic acid

Cat. No.: B12355537
M. Wt: 231.25 g/mol
InChI Key: FYCRGIYUOLGKQR-MQQKCMAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hexa-2,4-dienamido)benzoic acid ( 945155-13-5) is an organic small molecule with a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol . This compound features a benzoic acid moiety linked to a hexa-2,4-dienamido group, a structure that suggests potential utility in various chemical synthesis and material science applications. As a specialized building block, it is primarily used in research and development settings within pharmaceutical companies, universities, and biotechnology firms . The compound is offered by global suppliers and typically requires cold-chain transportation to ensure stability . It is supplied in various quantities for laboratory use. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. For specific spectral data, certificates of analysis, and detailed safety information, please contact the supplier directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B12355537 4-(Hexa-2,4-dienamido)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]benzoic acid

InChI

InChI=1S/C13H13NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,5-4+

InChI Key

FYCRGIYUOLGKQR-MQQKCMAXSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC=CC=CC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hexa 2,4 Dienamido Benzoic Acid and Its Structural Analogs

Strategies for Amide Bond Formation in the Context of Polyunsaturated Acyl Groups

The formation of an amide bond is a cornerstone of organic synthesis, yet it is often associated with poor atom economy due to the use of stoichiometric activating agents. nih.gov The direct condensation of a carboxylic acid and an amine is challenging as it requires high temperatures (over 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com For a substrate like 4-(hexa-2,4-dienamido)benzoic acid, the key is to activate the carboxylic acid of hexa-2,4-dienoic acid (sorbic acid) toward nucleophilic attack by the amine group of 4-aminobenzoic acid without compromising the sensitive polyunsaturated chain. nih.govresearchgate.net

Utilization of Stoichiometric Coupling Reagents in Amidations

Stoichiometric coupling reagents are the most common method for amide bond formation, converting the carboxylic acid into a more reactive species. researchgate.netsemanticscholar.org These reagents are widely used in both research and industrial settings, particularly for the synthesis of pharmaceuticals. ucl.ac.ukgrowingscience.com

Common carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. ucl.ac.ukyoutube.com The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To minimize side reactions and reduce the risk of racemization, especially in peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.com

Phosphonium-based reagents, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU, are also highly effective. ucl.ac.ukbachem.com These reagents convert carboxylic acids into activated esters that readily react with amines. growingscience.combachem.com While highly efficient, a major drawback of these methods is the generation of stoichiometric amounts of byproducts that must be separated from the final product, which can complicate purification. nih.gov

Table 1: Common Stoichiometric Coupling Reagents for Amide Synthesis
Reagent ClassExample ReagentTypical AdditiveKey AdvantagePrimary Disadvantage
CarbodiimidesDCC, EDCHOBt, HOSuWidely available and effective. bachem.comGenerates insoluble urea (B33335) byproduct (DCC). nih.gov
Phosphonium SaltsBOP, PyBOP-High reactivity and good solubility. bachem.comPotentially explosive components. bachem.com
Aminium/Uronium SaltsHATU, HBTU-Very high coupling efficiency. ucl.ac.ukbachem.comHigh cost and generation of waste. ucl.ac.uk
Phosphonic AnhydridesT3P-High efficiency, byproducts are water-soluble. ucl.ac.ukRequires careful handling.

Catalytic Approaches for Enhanced Efficiency and Selectivity

To address the environmental and efficiency shortcomings of stoichiometric reagents, catalytic methods for direct amidation have gained significant attention. nih.gov These approaches aim to facilitate the condensation of carboxylic acids and amines with only a catalytic amount of an activator, generating water as the sole byproduct. rsc.org

Boric acid and its derivatives have emerged as effective catalysts for this transformation. rsc.org They operate under azeotropic conditions, where the removal of water drives the reaction toward amide formation. rsc.org These catalysts are attractive due to their low cost, ready availability, and stability in air and water. rsc.org Other metal-based catalysts, such as those involving titanium, zirconium, and silver, have also been developed. For instance, titanium(IV) chloride has been shown to mediate the one-pot condensation of carboxylic acids and amines. dntb.gov.ua

Enzymatic catalysis offers a highly selective and green alternative. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective biocatalysts for amidation. nih.gov These reactions can be performed in environmentally benign solvents and often proceed with excellent yields and conversions without the need for extensive purification, as the enzyme can be easily removed and recycled. nih.gov The enzymatic approach is compatible with a wide range of substrates, although the specific activity can be dependent on the exact nature of the carboxylic acid and amine. nih.gov

Green Chemistry Principles in Amide Synthesis: Solvent-Free and Aqueous Media

Adherence to green chemistry principles is a major driver in the development of new synthetic methods. semanticscholar.org This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Direct amidation reactions can be performed under solvent-free conditions, often with simple heating. semanticscholar.org For example, using boric acid as a catalyst, various amides can be prepared in good yields by simply triturating the reactants and heating the mixture. semanticscholar.orgresearchgate.net This solvent-less approach significantly reduces waste and simplifies the workup procedure. semanticscholar.org Amidation has also been achieved in aqueous media, which is the most environmentally friendly solvent. This is often accomplished by coupling metal carboxylate salts directly with ammonium salts at room temperature. dntb.gov.ua

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. oatext.com For amide synthesis, microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while improving yields. mdpi.comnih.govorganic-chemistry.org Solvent-free, microwave-assisted amidation using a catalyst like ceric ammonium nitrate (B79036) (CAN) provides a rapid and efficient green protocol. mdpi.comnih.gov

Solid-phase synthesis offers another green advantage by simplifying purification. wikipedia.org In this technique, one of the reactants is immobilized on a solid support, such as a resin. wikipedia.orgresearchgate.net All reactions are carried out in a single vessel, and excess reagents and byproducts are simply washed away after each step. wikipedia.org This method is highly efficient and amenable to automation, making it a cornerstone of combinatorial chemistry and peptide synthesis. researchgate.netresearchgate.net The final product is cleaved from the resin in the last step. wikipedia.org

The development of metal-free catalytic systems is a significant goal, as it avoids potential contamination of the final product with residual toxic metals. nih.gov Organocatalysis, using small organic molecules to accelerate reactions, has shown great promise. mdpi.com For instance, tropone (B1200060) has been used as an organocatalyst in amidation reactions. mdpi.com

Other metal-free approaches utilize phosphorus-based reagents or activators like Ph₃P–I₂ to facilitate the conversion of carboxylic acids into amides under mild conditions. rsc.org Recent research has also explored the use of formamides as the amine source in metal-free amidation, promoted by reagents like propylphosphonic anhydride (B1165640) (T3P®), providing a practical and environmentally friendly alternative. nih.govorganic-chemistry.org These methods often exhibit good functional group tolerance, although they may be limited by sterically hindered substrates. organic-chemistry.org

Table 2: Comparison of Green Synthetic Approaches to Amidation
MethodKey PrincipleTypical ConditionsAdvantagesLimitations
Solvent-FreeElimination of organic solvents. semanticscholar.orgDirect heating of reactants, often with a catalyst like boric acid. researchgate.netReduced waste, simple procedure, high reaction rate. semanticscholar.orgresearchgate.netNot suitable for thermally labile compounds. researchgate.net
Microwave-AssistedRapid heating using microwave energy. oatext.comSolvent-free or in minimal solvent, catalytic CAN. mdpi.comnih.govDrastically reduced reaction times, high efficiency. nih.govRequires specialized microwave reactor equipment.
Solid-PhaseImmobilization on a solid support. wikipedia.orgReactant bound to resin, reactions in a single vessel. researchgate.netSimplified purification, high throughput. wikipedia.orgHigher cost of resins, requires a final cleavage step.
Metal-Free CatalysisAvoidance of metal catalysts. nih.govOrganocatalysts (e.g., tropone) or phosphorus reagents. mdpi.comrsc.orgAvoids metal contamination, often mild conditions. nih.govCatalyst loading and scope can be variable.

Functionalization of the Benzoic Acid Moiety

Once this compound is synthesized, the carboxylic acid group on the benzoic acid ring presents a handle for further molecular diversification. This functional group can be converted into a variety of other functionalities, allowing for the creation of a library of structural analogs with potentially different properties.

The most common transformations of the carboxylic acid group include:

Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents to produce esters. Esters are valuable as prodrugs or for modifying the solubility and pharmacokinetic profile of a parent molecule.

Amidation: The carboxylic acid can be activated again (using the methods described in section 2.1) and reacted with a second amine to form a diamide (B1670390) structure. This allows for the introduction of new structural elements and hydrogen bonding capabilities.

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation removes the acidic character and introduces a new site for further chemical modification.

Decarboxylation: While challenging for aromatic carboxylic acids, decarboxylative coupling reactions have emerged as a powerful tool in modern synthesis. princeton.eduacs.org These reactions, often enabled by photoredox or transition-metal catalysis, allow the carboxyl group to be replaced with other functional groups, such as aryl groups, alkyl groups, or halogens, opening up vast possibilities for late-stage functionalization. princeton.edu

The choice of method for functionalizing the benzoic acid moiety must consider the stability of the pre-existing amide bond and the polyunsaturated chain. Mild reaction conditions are generally preferred to avoid hydrolysis of the amide or polymerization/isomerization of the diene.

Regioselective Derivatization Strategies

The synthesis of this compound fundamentally involves the formation of an amide bond between 4-aminobenzoic acid (PABA) and hexa-2,4-dienoic acid (sorbic acid). The key to a successful synthesis lies in the regioselective acylation of the amino group of PABA without affecting the carboxylic acid functionality.

One of the most direct and widely employed strategies is the activation of the carboxylic acid group of sorbic acid, which then readily reacts with the amino group of PABA. A common method involves the conversion of sorbic acid to its more reactive acid chloride, sorboyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting sorboyl chloride is then reacted with PABA. To ensure regioselectivity and prevent unwanted side reactions, the reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, various coupling agents can be used to facilitate the direct amidation of sorbic acid with PABA. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like N-hydroxysuccinimide (NHS) can effectively promote the formation of the amide bond under milder conditions. This approach avoids the harsh conditions associated with acid chloride formation and can be particularly useful for sensitive substrates.

A study on the synthesis of N-acyl-1,3-disubstituted thiourea (B124793) derivatives demonstrated a method where pivaloyl chloride was reacted with potassium thiocyanate (B1210189) to form pivaloyl isothiocyanate in situ, which then reacted with 4-aminoacetophenone. nih.gov A similar strategy could be envisioned for the target compound, where a derivative of hexa-2,4-dienoic acid is activated and reacted with PABA.

The table below summarizes the key reagents for the regioselective acylation of 4-aminobenzoic acid.

Activating Reagent for Sorbic AcidCoupling PartnerReaction TypeKey Features
Thionyl chloride (SOCl₂)4-Aminobenzoic acidAcylation with acid chlorideHigh reactivity, requires base
Oxalyl chloride ((COCl)₂)4-Aminobenzoic acidAcylation with acid chlorideMilder than SOCl₂, good for sensitive substrates
DCC/NHS4-Aminobenzoic acidDirect amide couplingMild conditions, high yields
EDC/NHS4-Aminobenzoic acidDirect amide couplingWater-soluble byproducts, simplifies purification

Incorporation of the Conjugated Diene System

The hexa-2,4-dienoyl moiety is a crucial structural feature of the target molecule, providing a conjugated system of double bonds. The integrity of this diene system must be maintained throughout the synthetic sequence. Sorbic acid, being a readily available and stable starting material, is the most logical precursor for introducing this moiety.

The chemical behavior of sorbic acid is influenced by its carboxyl group and the conjugated double bonds. circadiancropsciences.com While the carboxyl group is the primary site of reaction for amide bond formation, the conjugated system can be susceptible to nucleophilic attack under certain conditions. nih.gov Therefore, reaction conditions must be carefully controlled to favor amidation and prevent unwanted side reactions at the diene.

The synthesis of sorbic acid itself has been well-established through various methods, including the condensation of crotonaldehyde (B89634) and malonic acid in pyridine. orgsyn.org This ensures a reliable supply of the necessary precursor for the incorporation of the conjugated diene system.

Research on sorbic acid amide derivatives has shown that conjugation with amino acid esters can lead to compounds with significant antimicrobial activity. nih.gov This highlights the potential for biological activity in molecules containing the hexa-2,4-dienamido group.

Exploration of Novel Precursor Synthesis Pathways for this compound

The primary precursors for the synthesis of this compound are 4-aminobenzoic acid and hexa-2,4-dienoic acid.

Synthesis of 4-Aminobenzoic Acid (PABA):

PABA is a commercially available compound, but several synthetic routes exist for its preparation. A common industrial method involves the reduction of 4-nitrobenzoic acid. google.comchemicalbook.com This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst or using metals like iron or tin in acidic media.

Another approach involves the Hofmann rearrangement of terephthalamic acid, which is derived from terephthalic acid. While not a primary route for PABA synthesis, it represents an alternative pathway.

Synthesis of Hexa-2,4-dienoic Acid (Sorbic Acid):

As mentioned earlier, the condensation of crotonaldehyde and malonic acid is a classic and effective method for synthesizing sorbic acid. orgsyn.org An industrial process for sorbic acid preparation involves the hydrolysis of a polyester (B1180765) formed from ketene (B1206846) and crotonaldehyde. google.com

The following table outlines the common synthetic precursors and their preparation methods.

PrecursorStarting MaterialsKey Reagents/Conditions
4-Aminobenzoic Acid4-Nitrobenzoic AcidH₂, Pd/C or Fe/HCl
Hexa-2,4-dienoic AcidCrotonaldehyde, Malonic AcidPyridine, heat
Hexa-2,4-dienoic AcidKetene, CrotonaldehydeAcid hydrolysis of polyester

Diastereoselective and Enantioselective Synthetic Considerations

For the achiral this compound, diastereoselective and enantioselective considerations are not applicable. However, if chiral derivatives were to be synthesized, for instance, by introducing stereocenters on the hexa-2,4-dienoyl chain or by using a chiral derivative of 4-aminobenzoic acid, these aspects would become critical.

The development of enantioselective nitrogen arylation reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the synthesis of chiral N-aryl dienamides. acs.org By employing a chiral phosphine (B1218219) ligand with a palladium catalyst, it might be possible to achieve asymmetric coupling between a racemic or prochiral dienoyl halide and an aniline (B41778) derivative, or vice versa.

Furthermore, if a chiral center were present in the dienoyl fragment, diastereoselective coupling with an achiral amine could be influenced by the existing stereocenter. The choice of coupling reagents and reaction conditions could play a significant role in controlling the diastereomeric ratio of the product.

While no specific examples of diastereoselective or enantioselective synthesis of this compound derivatives are reported, the broader field of asymmetric synthesis offers a toolbox of methods that could be applied to this end.

Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 Hexa 2,4 Dienamido Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(Hexa-2,4-dienamido)benzoic acid in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, two-dimensional (2D) techniques are crucial for unambiguously assigning these signals and establishing the molecule's stereochemistry.

Two-dimensional NMR experiments are fundamental for mapping the complex network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the hexa-2,4-dienoyl chain. It would show correlations between the methyl protons (H-6) and H-5, between H-5 and H-4, between H-4 and H-3, and finally between H-3 and H-2. Additionally, it would confirm the coupling between the ortho-protons on the p-disubstituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal for H-2 of the diene would show a cross-peak to the signal of the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the stereochemistry of the diene. For the presumed (2E,4E) isomer, a NOE would be expected between H-2 and H-4, and between H-3 and H-5. The absence of significant NOEs between H-2/H-3 and H-4/H-5 would further support the E,E-configuration.

While specific experimental data for this compound is not widely published, a predicted set of NMR assignments can be derived from data for analogous structures.

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
-COOH~167~12-13 (broad s)H-2', H-6' → COOH
1'~142--
2', 6'~119~7.8 (d)→ C-4', COOH
3', 5'~131~8.0 (d)→ C-1'
4'~128--
N-H-~10.2 (s)→ C-1, C-1'
1 (C=O)~164--
2~122~6.0 (d)→ C-1, C-4
3~140~7.2 (dd)→ C-1, C-5
4~129~6.2 (m)→ C-2, C-6
5~145~6.1 (m)→ C-3, C-6
6~18~1.8 (d)→ C-4, C-5

The C-N bond of an amide has significant double bond character due to resonance, which restricts free rotation. libretexts.orgnanalysis.com This phenomenon gives rise to the existence of cis and trans rotamers (conformational isomers). In the case of a secondary amide like this compound, these two forms would be distinct and, in principle, observable by NMR.

At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the protons and carbons of each rotamer may be observed. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the signals for the two rotamers broaden and merge into a single, time-averaged signal. nanalysis.comazom.com

By analyzing the line shapes of the NMR signals over a range of temperatures (a technique known as Dynamic NMR), it is possible to calculate the rate of the exchange process. From this, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined. For typical secondary amides, this energy barrier is in the range of 14–19 kcal/mol. libretexts.orgnih.gov Such a study would provide valuable information about the conformational dynamics and rigidity of the amide linkage in this specific molecule.

Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and intermolecular forces, such as hydrogen bonding.

FT-IR spectroscopy is an excellent method for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. In the solid state, the presence of strong hydrogen bonding, particularly involving the carboxylic acid and amide groups, will significantly influence the position and shape of these bands.

Expected FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity/Shape
O-H StretchCarboxylic Acid (H-bonded)3300 - 2500Very Broad, Strong
N-H StretchSecondary Amide (H-bonded)~3300Medium, Sharp
C-H StretchAromatic3100 - 3000Medium
C-H StretchAlkenyl (Diene)3050 - 3010Medium
C=O StretchCarboxylic Acid Dimer1710 - 1680Strong
C=O Stretch (Amide I Band)Amide1660 - 1630Very Strong
C=C StretchConjugated Diene1650 - 1600 (two bands)Medium-Variable
N-H Bend (Amide II Band)Amide1570 - 1515Strong
C=C StretchAromatic Ring~1600 and ~1500Medium
C-O StretchCarboxylic Acid1320 - 1210Strong

Note: The Amide I band arises primarily from C=O stretching, while the Amide II band is a result of coupling between the N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.comacs.org

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman is its sensitivity to non-polar, symmetric bonds, which often produce weak signals in FT-IR.

For this compound, Raman spectroscopy would be particularly effective for observing:

Symmetric C=C stretching vibrations of the conjugated diene system and the benzene ring, which would appear as strong, sharp bands.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The technique is especially useful for characterizing compounds with conjugated π-electron systems. shimadzu.com

The structure of this compound features an extended conjugated system that encompasses the benzene ring, the amide group, and the hexa-2,4-diene chain. This extensive conjugation is expected to cause a significant bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to the individual chromophores. libretexts.orgjove.com The primary electronic transitions observed will be of the π → π* type. For comparison, benzoic acid in a neutral aqueous solution shows absorption maxima around 230 nm and 270-280 nm. researchgate.netrsc.org The extended conjugation in the target molecule will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. youtube.com

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

Predicted λmaxElectronic TransitionChromophore System
~230-240 nmπ → πLocalized transition within the benzoyl system
> 300 nmπ → πTransition involving the entire extended conjugated system (benzene-amide-diene)

The exact position and intensity of the λmax are sensitive to the solvent polarity. In polar solvents, which can engage in hydrogen bonding, a further shift in the absorption bands may be observed due to the stabilization of the ground or excited states.

Elucidation of π-Electron Delocalization in the Conjugated Diene and Aromatic Systems

The molecular structure of this compound incorporates two key regions of π-electron conjugation: the hexa-2,4-diene tail and the para-substituted benzoic acid head. The overlap of p-orbitals across the alternating single and double bonds in the diene system, as well as within the benzene ring, leads to the delocalization of π-electrons. nih.govnih.govresearchgate.netresearchgate.net This delocalization is a critical factor in determining the molecule's electronic and spectroscopic properties.

Spectroscopic techniques such as UV-Vis spectroscopy would be instrumental in probing the extent of this delocalization. The absorption of ultraviolet or visible light by the molecule would correspond to electronic transitions between molecular orbitals. The λmax values obtained from such a spectrum would be indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is directly influenced by the extent of the conjugated system. Longer conjugated systems typically exhibit absorptions at longer wavelengths. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can provide further evidence of π-electron delocalization. The chemical shifts of the carbon atoms within the conjugated diene and the aromatic ring are sensitive to the local electron density. Delocalization would lead to a characteristic pattern of chemical shifts, with carbons involved in the π-system exhibiting shifts that are distinct from those in a non-conjugated system. For instance, in related benzoic acid derivatives, the chemical shifts of the aromatic carbons are well-documented and provide a benchmark for understanding the electronic effects of the substituent. mdpi.com

Infrared (IR) spectroscopy can also offer insights into the electronic structure. The vibrational frequencies of the C=C bonds in the diene and the aromatic ring, as well as the C=O and N-H bonds of the amide linkage, are influenced by the degree of electron delocalization. For example, conjugation can lead to a decrease in the stretching frequency of the carbonyl group. nih.gov

Spectroscopic TechniqueExpected Observations for π-Electron Delocalization
UV-Vis Spectroscopy Absorption at longer wavelengths (lower energy) compared to non-conjugated analogues, indicating a smaller HOMO-LUMO gap.
¹³C NMR Spectroscopy Characteristic chemical shifts for the sp² hybridized carbons of the diene and aromatic ring, reflecting the electron density distribution across the conjugated system.
IR Spectroscopy Shifts in the vibrational frequencies of C=C, C=O, and N-H bonds, indicating changes in bond order due to electron delocalization.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly available databases. However, analysis of related structures provides a strong basis for predicting its solid-state behavior. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, revealing crucial details about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons

The molecular structure of this compound possesses both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and hydrogen bond acceptors (the carboxylic acid C=O, the amide C=O, and the oxygen of the -OH group). This functionality strongly suggests the formation of extensive hydrogen bonding networks in the solid state.

In the crystal structures of related N-acyl aminobenzoic acids and substituted benzamides, predictable hydrogen bonding patterns, known as supramolecular synthons, are commonly observed. nih.govnih.gov For carboxylic acids, the most prevalent synthon is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, forming an R²₂(8) graph set motif. nih.gov For secondary amides, catemeric chains or dimers involving N-H···O=C hydrogen bonds are typical.

Potential Hydrogen BondDonorAcceptorExpected Supramolecular Synthon
Carboxylic Acid - Carboxylic Acid-COOH-COOHCentrosymmetric Dimer (R²₂(8))
Amide - Amide-N-HC=O (amide)Chain or Dimer
Amide - Carboxylic Acid-N-HC=O (acid)Inter-functional group linkage
Carboxylic Acid - Amide-COOHC=O (amide)Inter-functional group linkage

Disorder Analysis and Crystallographic Imperfections

The hexa-2,4-dienamido side chain of the molecule possesses significant conformational flexibility. Rotation around the single bonds within this chain could lead to the presence of multiple, low-energy conformations in the crystal lattice. This can manifest as crystallographic disorder, where a particular atom or group of atoms occupies more than one position in the unit cell. researchgate.net

The analysis of such disorder is a critical aspect of crystallographic studies, as it provides insights into the dynamic behavior of the molecule in the solid state. researchgate.netnih.gov The refinement of a disordered structure involves modeling the different conformers and their relative occupancies. The presence of disorder can impact the precision of the determined geometric parameters but also reveals the energetic landscape of the molecule's conformational space.

Furthermore, imperfections in the crystal lattice, such as stacking faults or twinning, could also be present. These imperfections can be identified through careful examination of the diffraction data. Understanding these crystallographic features is essential for a complete description of the solid-state structure of this compound.

Computational and Theoretical Chemistry Investigations of 4 Hexa 2,4 Dienamido Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 4-(hexa-2,4-dienamido)benzoic acid, these methods can elucidate its stable conformations, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations would typically be performed using functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net

For the hexa-2,4-dienoyl moiety, multiple cis/trans isomers are possible for the two double bonds. The (2E,4E) isomer is the most common and stable form, as seen in sorbic acid. DFT studies on sorbic acid have been conducted to understand its vibrational properties and have shown that the molecule adopts a planar conformation in its crystalline state. nih.govresearchgate.net A full conformational analysis of this compound would involve optimizing various starting geometries to locate the global minimum on the potential energy surface.

Table 1: Representative Conformational Data for a Related Aromatic Amide (Benzamide) Data is for a related compound and serves as a theoretical proxy.

Conformation Relative Energy (kcal/mol) Dihedral Angle (C-C-N-H)
Planar 0.0
Perpendicular 14.1 90°

Source: Theoretical calculations on benzamide (B126), adapted from related studies. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amide group, as well as the conjugated diene system. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the carbonyl of the amide. The conjugated system of the hexa-2,4-dienoyl chain significantly influences the energy of the frontier orbitals. openstax.orglibretexts.org As the extent of conjugation increases, the HOMO-LUMO gap generally decreases, leading to a red shift in the UV-Vis absorption spectrum. libretexts.org

Table 2: Theoretical Frontier Molecular Orbital Energies for p-Aminobenzoic Acid and Sorbic Acid Data is for constituent moieties and serves as a theoretical proxy.

Molecule HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
p-Aminobenzoic Acid -5.98 -1.23 4.75
Sorbic Acid -6.54 -1.87 4.67

Source: DFT calculations from literature on p-aminobenzoic acid researchgate.net and sorbic acid. researchgate.net

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and the amide carbonyl, indicating these as sites for electrophilic attack. The hydrogen atoms of the carboxylic acid and the amide N-H group would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack.

The charge distribution would be influenced by the interplay of the electron-donating amino group (as part of the amide) and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring, as well as the extended conjugation of the dienamide side chain.

For more accurate energy calculations, especially for reaction barriers and thermochemical data, ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory are employed. researchgate.net These methods are computationally more demanding than DFT but provide a higher level of theoretical accuracy. For a molecule of this size, methods like G3MP2 or CBS (Complete Basis Set) could be used to obtain reliable thermochemical data. researchgate.net Studies on p-aminobenzoic acid have utilized these methods to achieve high accuracy in determining its electronic structure and thermochemistry. researchgate.net

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in different environments, such as in solution. mdpi.com An MD simulation of this compound in a solvent like water or DMSO would provide insights into its conformational flexibility, solvation, and potential for aggregation.

The simulation would reveal the preferred conformations in solution, which may differ from the gas-phase minimum energy structure due to interactions with solvent molecules. nih.gov Hydrogen bonding between the carboxylic acid and amide groups with water molecules would play a significant role in its solution-phase behavior. rsc.orgresearchgate.net MD simulations on related aromatic molecules have shown that they can form aggregates in solution through π-π stacking and hydrogen bonding interactions. chemrxiv.org For this compound, the presence of both hydrogen bond donors and acceptors, along with the aromatic ring and conjugated system, suggests a rich potential for intermolecular interactions and self-assembly in solution. chemrxiv.org

Solvent Effects on Molecular Conformation and Interactions

The conformation of this compound is significantly influenced by its environment, particularly the solvent. The molecule possesses several key rotatable bonds: the C-N amide bond, the bond between the amide nitrogen and the phenyl ring, and the bonds within the flexible hexa-2,4-dienyl chain. The interplay between these rotations and the surrounding solvent molecules dictates the molecule's three-dimensional shape and its interaction potential.

Aromatic amides can exist in cis and trans conformations with respect to the amide bond. For secondary aromatic amides, the trans conformation is generally preferred. nih.gov However, the specific substituents and the solvent environment can alter this preference. nih.govresearchgate.net Solvents are categorized by their polarity and their ability to act as hydrogen bond donors or acceptors.

In nonpolar solvents, such as chloroform, intramolecular hydrogen bonding is favored. This would likely stabilize a more compact conformation of this compound. Conversely, in polar, hydrogen-bonding solvents like water or dimethyl sulfoxide (B87167) (DMSO), intermolecular interactions dominate. ub.edu These solvents can form hydrogen bonds with the amide N-H group and the carbonyl oxygen, as well as with the carboxylic acid group of the benzoic acid moiety. ub.edu This solvation would disrupt intramolecular hydrogen bonds, leading to a more extended conformation.

Computational studies on similar aromatic amides have shown that solvent acceptor ability can induce a switch from a cis to a trans conformation. researchgate.net For this compound, the energetic barrier to rotation around the C-N amide bond and the relative stability of the resulting conformers would be highly dependent on the solvent's properties. Molecular dynamics simulations in explicit solvent models would be the ideal tool to explore the conformational landscape, revealing the most populated structures and the dynamics of their interconversion. ub.edu

Table 1: Predicted Solvent Effects on the Conformation of this compound

SolventPredicted Dominant ConformationKey Interactions
Chloroform (Nonpolar)Likely more compact, potentially favoring a specific amide rotamer.Intramolecular hydrogen bonding may play a role.
DMSO (Polar Aprotic)Extended conformation.Strong hydrogen bonding between solvent and amide/acid groups.
Water (Polar Protic)Extended conformation, with significant hydration shell.Extensive intermolecular hydrogen bonding with the solvent.

Prediction and Interpretation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netyoutube.com By calculating these parameters for a proposed structure, they can be compared with experimental data to confirm the molecule's identity and conformation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the conjugated diene system would have characteristic shifts depending on their E/Z configuration. mdpi.com The aromatic protons would appear as a characteristic AA'BB' system, with their exact shifts influenced by the electron-withdrawing nature of the amide substituent. The amide proton's chemical shift would be particularly sensitive to solvent and concentration due to hydrogen bonding effects.

Vibrational Spectroscopy (IR): The IR spectrum is dictated by the vibrational modes of the molecule. Key vibrational frequencies for this compound would include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the amide and the carboxylic acid, and the C=C stretches of the aromatic ring and the diene chain. mdpi.com DFT calculations can predict these frequencies with good accuracy, although scaling factors are often applied to correct for anharmonicity and basis set limitations. nih.govresearchgate.net The C=O stretching frequency of amides, known as the Amide I band, is particularly sensitive to conformation and hydrogen bonding. nih.gov In a dimeric, hydrogen-bonded state, the carboxylic acid O-H stretch would appear as a very broad band, and the C=O stretch would be red-shifted compared to the monomer. nih.gov

Table 2: Predicted Key Spectroscopic Data for this compound

ParameterPredicted Value RangeNotes
¹H NMR (Amide N-H)δ 9.0-11.0 ppmHighly dependent on solvent and concentration.
¹H NMR (Aromatic)δ 7.5-8.5 ppmAA'BB' pattern typical for para-substitution.
¹³C NMR (Amide C=O)δ 165-170 ppmSensitive to electronic effects.
¹³C NMR (Acid C=O)δ 168-175 ppmInfluenced by dimerization and solvent.
IR Freq. (Amide C=O)1650-1680 cm⁻¹Sensitive to conformation and hydrogen bonding.
IR Freq. (Acid C=O)1680-1710 cm⁻¹Lower frequency in hydrogen-bonded dimer.
IR Freq. (N-H Stretch)3200-3400 cm⁻¹Broadened by hydrogen bonding.
IR Freq. (O-H Stretch)2500-3300 cm⁻¹Very broad band in dimeric form.

Analysis of Substituent Effects on Electronic Properties and Molecular Acidity (e.g., pKa Prediction for the Benzoic Acid moiety)

The acidity of the carboxylic acid group in this compound is a key electronic property that can be investigated using computational methods. The acid dissociation constant, pKa, is influenced by the nature of the substituent at the para position of the benzoic acid ring. psu.edu Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org

Computational approaches, particularly DFT, can be used to predict the pKa of substituted benzoic acids with remarkable accuracy. rsc.orgnih.gov One common method involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in the gas phase and then applying a solvation model to account for the solvent effects. mdpi.com The pKa is directly proportional to this ΔG.

Studies have shown excellent correlations between experimentally determined pKa values and various calculated quantum chemical parameters. psu.eduresearchgate.net These parameters include the energy difference between the acid and its conjugate base, and the calculated charges on the atoms of the carboxylic acid group. psu.edu Electron-withdrawing groups stabilize the resulting carboxylate anion, leading to a lower pKa (stronger acid), while electron-donating groups destabilize the anion, resulting in a higher pKa (weaker acid). psu.edulibretexts.org Given the nature of the 4-(hexa-2,4-dienamido) substituent, it is expected to be less electron-donating than a simple amino group, and thus the pKa of the title compound would be predicted to be lower than that of 4-aminobenzoic acid, but higher than that of unsubstituted benzoic acid.

Table 3: Predicted Acidity and Electronic Properties

CompoundSubstituent at para-positionExpected pKa (relative to Benzoic Acid)Rationale
Benzoic Acid-HReference (pKa ≈ 4.2)Unsubstituted reference.
4-Aminobenzoic Acid-NH₂HigherStrong electron-donating group destabilizes anion.
4-Nitrobenzoic Acid-NO₂LowerStrong electron-withdrawing group stabilizes anion.
This compound -NHCO(CH=CH)₂CH₃Slightly HigherModerately electron-donating group; less so than -NH₂.

Chemical Reactivity and Mechanistic Investigations of 4 Hexa 2,4 Dienamido Benzoic Acid

Reactivity of the Conjugated Diene System

The hexa-2,4-diene unit within the molecule is an electron-rich system that readily participates in pericyclic reactions and is susceptible to attack by electrophiles.

Diels-Alder Cycloaddition Reactions with Diverse Dienophiles

The conjugated diene system of 4-(Hexa-2,4-dienamido)benzoic acid is a prime candidate for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these reactions, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the diene can be influenced by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar sorbic acid derivatives. For instance, the reaction of N-phenylmaleimide with dienes like buta-1,3-diene proceeds efficiently to yield the corresponding cycloadduct. rsc.org It is anticipated that this compound would react with various dienophiles to yield substituted cyclohexene (B86901) derivatives.

Table 1: Postulated Diels-Alder Reactions of this compound with Various Dienophiles

DienophileExpected ProductReaction Conditions
Maleic anhydride (B1165640)4-((1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4-isobenzofuranyl)methyl)benzoic acidReflux in toluene (B28343)
N-Phenylmaleimide4-((1,3,3a,4,7,7a-Hexahydro-2-phenyl-1,3-dioxo-4-isoindolyl)methyl)benzoic acidReflux in toluene rsc.org
Acrylonitrile4-((1,2,3,6-Tetrahydro-2-cyano-1-cyclohexenyl)carbonylamino)benzoic acidHeat
Methyl acrylateMethyl 4-((1,2,3,6-tetrahydro-1-cyclohexenyl)carbonylamino)benzoateLewis acid catalysis

This table is illustrative and based on known Diels-Alder reactions of similar dienes. Specific experimental data for this compound is not available in the provided search results.

The regioselectivity and stereoselectivity of these reactions would be of significant interest, with the "ortho" and "para" isomers being the expected major products in reactions with unsymmetrical dienophiles, and the endo product often being favored under kinetic control.

Electrophilic Additions to the Diene

The conjugated diene system is also susceptible to electrophilic attack. The addition of electrophiles, such as halogens or hydrogen halides, can lead to a mixture of 1,2- and 1,4-addition products. This is due to the formation of a resonance-stabilized allylic carbocation intermediate.

For example, the reaction with bromine (Br₂) would be expected to proceed via the formation of a bromonium ion, followed by attack of the bromide ion at either the C2 or C4 position of the original diene. chemguide.co.ukyoutube.com The ratio of the resulting 1,2- and 1,4-adducts is often dependent on reaction conditions such as temperature and solvent.

Table 2: Potential Products of Electrophilic Addition of Bromine to this compound

Product NameAddition Type
4-((2,3-Dibromohex-4-enamido)benzoic acid1,2-Addition
4-((4,5-Dibromohex-2-enamido)benzoic acid1,4-Addition

This table represents the expected products based on the general mechanism of electrophilic addition to conjugated dienes. chemguide.co.ukyoutube.com Specific product ratios for this compound have not been experimentally determined in the provided search results.

Reactivity of the Amide Linkage

The amide bond is a robust functional group, but it can undergo cleavage and transformation under specific conditions.

Hydrolysis Pathways and Stability Under Varying Conditions

The amide linkage in this compound can be hydrolyzed to yield sorbic acid and 4-aminobenzoic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile, directly attacking the carbonyl carbon.

The rate of hydrolysis is dependent on the pH of the solution. A study on the hydrolysis of N-acyl aminobenzoic acids showed that the rate constants are significantly influenced by the pH and the structure of the acyl group. nih.gov While specific kinetic data for the hydrolysis of this compound is not available, the general principles of amide hydrolysis would apply. viu.ca

Table 3: Predicted Hydrolysis Products and Conditions for this compound

ConditionCatalystProducts
AcidicH₃O⁺Sorbic acid and 4-Aminobenzoic acid hydrochloride
BasicOH⁻Sorbate and 4-Aminobenzoate

Transamidation Reactions

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is typically challenging due to the stability of the amide bond but can be facilitated by catalysts. libretexts.org Lewis acids or other activating agents are often employed to enhance the electrophilicity of the carbonyl carbon.

For instance, the transamidation of benzamide (B126) with benzylamine (B48309) can be catalyzed by benzoic acid. harvard.edu It is conceivable that this compound could undergo transamidation with various primary or secondary amines in the presence of a suitable catalyst to form new amides.

Table 4: Hypothetical Transamidation Reactions of this compound

AmineCatalystExpected Product
BenzylamineBenzoic Acid harvard.eduN-Benzyl-4-(hexa-2,4-dienamido)benzamide
Aniline (B41778)Lewis Acid (e.g., ZrCl₄) libretexts.orgN-Phenyl-4-(hexa-2,4-dienamido)benzamide
PiperidineCeO₂ libretexts.org(4-(Hexa-2,4-dienamido)phenyl)(piperidin-1-yl)methanone

This table is illustrative and based on known transamidation methodologies. harvard.edulibretexts.org Specific experimental outcomes for this compound are not detailed in the provided search results.

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety can undergo typical reactions of carboxylic acids, most notably esterification.

Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), would be a viable method to convert the carboxylic acid group into an ester. nih.govresearchgate.net For example, reaction with ethanol (B145695) would yield ethyl 4-(hexa-2,4-dienamido)benzoate. chegg.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net

Table 5: Illustrative Esterification of this compound

AlcoholCatalystProduct
MethanolH₂SO₄Methyl 4-(hexa-2,4-dienamido)benzoate
EthanolH₂SO₄Ethyl 4-(hexa-2,4-dienamido)benzoate chegg.com
IsopropanolH₂SO₄Isopropyl 4-(hexa-2,4-dienamido)benzoate

This table is based on the general principles of Fischer-Speier esterification. nih.govresearchgate.netchegg.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification of this compound, enabling the synthesis of various derivatives through reactions such as esterification and amide bond formation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under standard conditions. For instance, reaction with an alcohol in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) is a common and effective method. rsc.org This reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol nucleophile.

Amide Bond Formation: Further derivatization at the carboxylic acid position can be accomplished through the formation of new amide bonds. This typically involves the activation of the carboxylic acid, for example, by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding amide. researchgate.net The general principle of this transformation involves the attack of the amine on the activated carbonyl group, followed by the elimination of a leaving group. masterorganicchemistry.comkhanacademy.orglibretexts.org

Table 1: Representative Carboxylic Acid Transformations of this compound Analogs

Starting MaterialReagentsProduct TypeReference
4-(Allyloxy)benzoic acid4-Nitrophenol, DMAP, DCC, THFEster rsc.org
Benzoic acidThionyl chloride, then Diethylamine (Et2NH) and Triethylamine (Et3N)Amide researchgate.net
p-Aminobenzoic acidAlkylating agents, K2CO3Ester/N-Alkyl nih.gov

This table presents analogous reactions, as specific data for this compound is not available.

Aromatic Electrophilic/Nucleophilic Substitution Patterns

The substitution pattern on the benzene (B151609) ring of this compound is governed by the electronic effects of the two substituents: the amido group (-NHCO(CH=CH)₂CH₃) and the carboxylic acid group (-COOH).

The amido group is an activating group and an ortho, para-director for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. wikipedia.org Conversely, the carboxylic acid group is a deactivating group and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

Given the opposing directing effects of the two substituents, the outcome of an electrophilic substitution reaction on this compound would depend on the reaction conditions and the nature of the electrophile. However, the activating effect of the amido group generally dominates, favoring substitution at the positions ortho to it (and meta to the carboxylic acid).

Nucleophilic aromatic substitution on the ring is generally less favorable due to the electron-rich nature of the benzene ring. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are not inherent to the structure of this compound.

Investigation of Reaction Mechanisms and Intermediates Using Spectroscopic and Computational Techniques

The mechanisms of reactions involving this compound and its analogs can be elucidated through a combination of spectroscopic and computational methods.

Spectroscopic Techniques: Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for monitoring the progress of reactions and identifying intermediates and products. For example, in an amidation reaction, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new N-H stretch in the FTIR spectrum would indicate the formation of an amide bond. researchgate.net ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the products of substitution reactions, helping to determine the position of new substituents on the aromatic ring. nih.gov

Computational Techniques: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. researchgate.netrsc.org These methods can be used to model the geometries of reactants, transition states, and intermediates, as well as to calculate their relative energies. smu.edu For instance, computational studies on the aminolysis of activated esters have provided detailed insights into the concerted and stepwise pathways, highlighting the role of hemiaminal intermediates. researchgate.net Similarly, the mechanism of acid-catalyzed decarboxylation of substituted benzoic acids has been investigated, revealing the involvement of protonated intermediates. researchgate.net For this compound, computational modeling could predict the most likely sites for electrophilic attack and elucidate the transition state structures for various transformations.

Photochemical and Electrochemical Reactivity

The presence of the aromatic ring and the conjugated diene system suggests that this compound may exhibit interesting photochemical and electrochemical properties.

Photochemical Reactivity: Aromatic carboxylic acids and their derivatives can undergo various photochemical transformations upon exposure to UV light. Studies on p-aminobenzoic acid (PABA) have shown that irradiation can lead to the formation of photoproducts such as 4-(4'-aminophenyl)aminobenzoic acid and, in the presence of oxygen, oxidized species like 4-amino-3-hydroxybenzoic acid. nih.gov The photochemistry of 2-aminobenzoic acid has also been studied, revealing the formation of triplet states and hydrated electrons upon laser flash photolysis. nsc.runih.gov It is plausible that this compound could undergo similar photoreactions, potentially involving the aromatic ring, the amido linkage, or the diene moiety.

Electrochemical Reactivity: The electrochemical behavior of aminobenzoic acids has been investigated, particularly in the context of electropolymerization. researchgate.netmdpi.com Cyclic voltammetry studies of aminobenzoic acids show that they can be electrochemically oxidized to form conductive polymer films on electrode surfaces. mdpi.comscispace.com The polymerization typically proceeds through the amino group. researchgate.net It is conceivable that this compound could also be electropolymerized, with the potential for the conjugated diene to also participate in redox processes. The resulting polymer would possess both the conductive properties of a polyaniline-like backbone and the functionality of the carboxylic acid and diene groups.

Intermolecular Interactions and Supramolecular Assembly of 4 Hexa 2,4 Dienamido Benzoic Acid

Self-Assembly via Hydrogen Bonding Motifs (Carboxyl-Carboxyl, Amide-Amide, Amide-Carboxyl)

The self-assembly of 4-(Hexa-2,4-dienamido)benzoic acid is primarily directed by its capacity to form strong and directional hydrogen bonds. The molecule possesses three key functional groups for these interactions: the carboxylic acid proton donor (O-H), the carboxylic acid carbonyl oxygen acceptor (C=O), the amide proton donor (N-H), and the amide carbonyl oxygen acceptor (C=O). These groups can engage in several competing, yet predictable, hydrogen bonding patterns known as supramolecular synthons. nih.govnih.gov

Carboxyl-Carboxyl Synthon: The carboxylic acid group is well-known to form highly stable centrosymmetric dimers. nih.gov This interaction involves two molecules engaging in a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring motif, commonly described with the graph-set notation R²₂(8). This is often the most dominant interaction in the crystal structures of benzoic acid derivatives. nih.gov

Amide-Amide Synthon: The amide group can similarly form a centrosymmetric R²₂(8) dimer through a pair of N-H···O hydrogen bonds. mdpi.com This motif connects two molecules through their amide functionalities, contributing significantly to the stability of the resulting supramolecular structure.

Amide-Carboxyl Synthon: A third possibility is the formation of a heterodimer or chain involving a hydrogen bond between the carboxylic acid O-H and the amide C=O, complemented by a bond from the amide N-H to the carboxylic acid C=O. This acid-amide heterosynthon is a crucial interaction in the formation of cocrystals and multicomponent assemblies. nih.govnih.govrsc.org

The prevalence of each synthon is determined by a thermodynamic and kinetic interplay, though the carboxylic acid dimer is typically the most favored homosynthon.

Synthon TypeDonor GroupAcceptor GroupTypical MotifTypical O···N/O···O Distance (Å)
Carboxyl-CarboxylCarboxyl O-HCarboxyl C=OR²₂(8) Dimer2.6 - 2.7
Amide-AmideAmide N-HAmide C=OR²₂(8) Dimer2.9 - 3.0
Amide-CarboxylCarboxyl O-H / Amide N-HAmide C=O / Carboxyl C=OHeterodimer/ChainO···O: ~2.6, N···O: ~2.9

Data compiled from typical values for analogous compounds described in the literature. nih.govmdpi.com

Dimerization and Polymerization in the Solid State

In the solid state, the formation of the aforementioned synthons leads to predictable patterns of dimerization and polymerization. The strong tendency of the carboxylic acid groups to form R²₂(8) dimers is the most fundamental association, effectively creating a larger, dimeric building block. nih.gov

Formation of Cocrystals and Multicomponent Solid Forms

The presence of both strong hydrogen bond donors (acid O-H, amide N-H) and acceptors (acid C=O, amide C=O) makes this compound an excellent candidate for forming cocrystals. rsc.orgnih.gov Cocrystals are multi-component crystalline solids where the components are neutral molecules held together by non-covalent interactions, primarily hydrogen bonding. scispace.com

By introducing a second molecule, or "coformer," with complementary functional groups (e.g., pyridines, amides, or other carboxylic acids), it is possible to systematically engineer new solid forms with potentially different physical properties. mdpi.comhumanjournals.com For example, co-crystallization with a molecule containing a pyridine ring would likely result in the formation of a very stable O-H···N (acid-pyridine) heterosynthon, which can be stronger and more reliable than the acid-acid homosynthon. nih.govnih.gov

Design Principles for Supramolecular Synthons

The design of cocrystals involving this compound follows the principles of supramolecular synthon hierarchy. This concept posits that the most stable and reliable hydrogen bond will preferentially form.

Primary Synthons: The most robust interactions, such as the O-H···N bond between a carboxylic acid and a pyridine, or the O-H···O bond of the carboxylic acid dimer, are considered primary synthons. The choice of coformer can direct the assembly towards a specific heterosynthon over the default homosynthon. nih.govnih.gov

Secondary Synthons: Weaker interactions, such as the N-H···O amide synthon or C-H···O bonds, act as secondary linkers. nih.gov These interactions connect the primary synthon-linked structures into two- or three-dimensional networks, providing additional stability to the crystal lattice.

Computational studies on similar benzamide-benzoic acid pairs have shown that the strength of the intermolecular acid-amide interaction can be tuned by the presence of electron-withdrawing groups on the benzoic acid moiety, highlighting the predictability of these design principles. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

The assembly of this compound molecules via hydrogen bonding can lead to the formation of porous networks or layered structures in the solid state. These structures may possess voids or channels capable of accommodating small guest molecules, such as solvents, in a host-guest relationship. The aromatic rings and aliphatic chains can create hydrophobic pockets, while the hydrogen-bonded network provides a rigid framework.

Recognition of Specific Molecular Analogs

Molecular recognition would be highly dependent on the specific hydrogen-bonding pattern formed in the crystal lattice. A host lattice built from this compound would exhibit specific recognition for guest molecules that are sterically and chemically complementary to the binding sites within the crystal. For instance, a guest molecule with hydrogen bond donor/acceptor groups positioned to match the spacing of the amide or carboxyl functionalities of the host would be preferentially included. Furthermore, planar aromatic guests may be recognized through favorable π-π stacking interactions with the benzene (B151609) rings of the host molecules.

Aggregation Behavior in Solution and Solid State

The aggregation of this compound is expected to vary significantly between solution and the solid state and is dependent on the solvent environment.

In Solution: The molecule possesses a degree of amphiphilicity, with the polar 4-carboxyamidophenyl "head" and a more nonpolar hexa-2,4-diene "tail." In nonpolar solvents, the molecules are likely to aggregate via hydrogen bonding of their polar heads. Conversely, in polar or aqueous media, hydrophobic interactions could drive the aggregation of the nonpolar tails to minimize their contact with the solvent, potentially forming micellar structures or other aggregates.

In the Solid State: Aggregation is the process of crystallization itself, driven by the optimization of intermolecular interactions. The final solid-state structure is a result of the collective action of the strong O-H···O and N-H···O hydrogen bonds, weaker C-H···O interactions, π-π stacking of the benzene rings, and van der Waals forces from the packing of the aliphatic chains. The balance of these forces determines the ultimate crystal packing and morphology. nih.gov

Advanced Materials Science Applications Non Biological

Utilization as a Monomer in Polymer Chemistry

The presence of a polymerizable diene moiety makes 4-(Hexa-2,4-dienamido)benzoic acid a valuable monomer for creating novel polymers. The carboxylic acid group further enhances its utility, allowing for post-polymerization modifications or influencing the polymer's solubility and adhesive properties.

Polymers derived from this compound are anticipated to exhibit tunable properties. The conjugated diene system in the side chain can impart interesting optical characteristics, such as high refractive indices or nonlinear optical behavior, which are sought after in materials for lenses, coatings, and photonic devices. The rigid aromatic core is expected to contribute to the mechanical strength and thermal stability of the resulting polymers. By copolymerizing this monomer with other vinyl or acrylic monomers, it is possible to fine-tune the material's properties to meet specific requirements for flexibility, toughness, and processability.

Table 1: Potential Tunable Properties of Poly(this compound) and its Copolymers

PropertyInfluencing FactorPotential Application
Optical Conjugated diene system, aromatic contentHigh refractive index lenses, optical films, nonlinear optics
Mechanical Rigid benzoic acid core, potential for cross-linkingHigh-strength composites, durable coatings
Thermal Aromatic structure, amide linkageHeat-resistant materials, engineering plastics
Adhesion Carboxylic acid groupAdhesives, surface coatings
Solubility Carboxylic acid group, copolymer compositionProcessability in various solvents

The 2,4-diene functionality in the monomer's side chain serves as a reactive site for cross-linking reactions. This allows for the transformation of linear polymers into robust three-dimensional networks. Cross-linking can be initiated by thermal or photochemical methods, often with the use of a suitable initiator. This process significantly enhances the mechanical properties, thermal stability, and solvent resistance of the material. The ability to control the degree of cross-linking provides a mechanism to tailor the final properties of the polymer, ranging from soft gels to hard, thermosetting plastics.

Development of Functionalized Surfaces and Hybrid Materials

The carboxylic acid group of this compound is a key feature for the development of functionalized surfaces. This group can be used to anchor the molecule onto various substrates, such as metal oxides (e.g., silica, titania) or other materials with hydroxyl or amine surface groups, through the formation of ester or amide bonds. Once grafted onto a surface, the exposed diene moieties can undergo further reactions, allowing for the attachment of other molecules or the initiation of surface-initiated polymerization to create polymer brushes. This approach can be used to modify the wetting, adhesive, and biocompatibility properties of surfaces or to create stationary phases for chromatography.

Application in Chemosensor Design and Molecular Probes (Non-Biological Sensing)

While extensive research in this specific application is still emerging, the structural features of this compound suggest its potential in the design of chemosensors. The conjugated system can give rise to fluorescent or colorimetric properties that may be altered upon binding to specific analytes. The carboxylic acid group can act as a recognition site for certain metal ions or organic molecules. By incorporating this molecule into a larger sensory system, it may be possible to develop probes for the detection of environmental pollutants or other target species in non-biological samples.

Ligand Design for Coordination Chemistry and Catalysis

The carboxylic acid functionality allows this compound to act as a ligand for a wide range of metal ions. The coordination of the carboxylate group to a metal center can lead to the formation of discrete coordination complexes or extended coordination polymers. The dienamido side chain can influence the electronic properties and steric environment of the metal center, which in turn can affect the catalytic activity of the resulting complex. These complexes could potentially be explored as catalysts for various organic transformations.

With its rigid aromatic core and coordinating carboxylic acid group, this compound is a promising candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. The diene-containing side chain of this linker could introduce additional functionality within the pores of the MOF. This functionality could be used for post-synthetic modification, allowing for the covalent grafting of other chemical groups to tailor the MOF's properties for specific applications.

Photophysical Applications in Organic Electronics or Optoelectronic Materials

Currently, there is a lack of specific published research detailing the photophysical applications of this compound in the fields of organic electronics or optoelectronic materials. While the molecular structure of this compound, featuring a conjugated dienamido system linked to a benzoic acid moiety, suggests potential for interesting photophysical behavior, dedicated studies to characterize these properties and integrate the compound into electronic or optoelectronic devices have not been reported in the available scientific literature.

The extended π-conjugation in the hexa-2,4-dienamido portion of the molecule, coupled with the electronic nature of the benzoic acid group, could theoretically lead to absorption and emission of light in the ultraviolet or visible regions of the electromagnetic spectrum. The amide linkage and the carboxylic acid group also provide sites for modifying the electronic properties and facilitating intermolecular interactions, which are crucial for applications in thin-film devices.

However, without experimental data from photoluminescence spectroscopy, UV-Vis absorption spectroscopy, or quantum yield measurements, any discussion of its potential remains speculative. Furthermore, there are no reports on the incorporation of this compound into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other related technologies. Consequently, no data tables on its performance metrics in such applications can be provided at this time.

Further research would be necessary to synthesize, characterize, and evaluate the photophysical properties of this compound to determine its suitability for advanced materials science applications in organic electronics and optoelectronics.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways

The traditional synthesis of amides often involves coupling carboxylic acids and amines, which can be inefficient and generate significant waste. catrin.com Future research should pivot towards more sustainable and innovative synthetic routes for 4-(Hexa-2,4-dienamido)benzoic acid.

Key Research Areas:

Mechanochemistry and Flow Chemistry: Investigating solvent-free or low-solvent mechanochemical methods (e.g., ball milling) and continuous flow-based processes could offer higher yields, reduced reaction times, and a greener footprint compared to conventional batch synthesis.

Biocatalytic Synthesis: The use of enzymes, such as lipases or engineered amidases, could provide a highly selective and environmentally benign pathway to the amide bond formation under mild conditions. An artificial enzymatic cascade has already shown promise for synthesizing benzoic acid from renewable feedstocks. researchgate.net

Novel Three-Component Reactions: A recently developed method using isocyanides, alkyl halides, and water presents a revolutionary approach to amide synthesis that is both efficient and sustainable. catrin.com Adapting such multi-component reaction strategies could provide rapid access to a diverse range of derivatives. catrin.com

Deoxygenative Alkylation: Advanced methods involving the transformation of amides using organoboron reagents, such as 1,1-diborylalkanes, could be explored for novel synthetic routes. nih.gov

Deeper Mechanistic Insights into Complex Reactions

The conjugated diene system within the hexa-2,4-dienamido moiety is ripe for exploration in a variety of chemical transformations. A deeper understanding of the mechanisms governing these reactions is crucial for controlling their outcomes and designing new applications.

Core Topics for Mechanistic Study:

Diels-Alder Cycloadditions: As a classic reaction of conjugated dienes, the Diels-Alder reaction allows for the reliable formation of six-membered rings. wikipedia.org Mechanistic studies, potentially using computational methods like Density Functional Theory (DFT), can elucidate the stereochemical and regiochemical outcomes of cycloadditions with various dienophiles. numberanalytics.comacs.org Such studies can clarify the role of Lewis acid catalysts, which accelerate the reaction by reducing steric repulsion rather than solely through electronic effects. wikipedia.org The s-cis conformation of the diene is essential for this reaction to occur. chemistrysteps.com

Transition Metal-Catalyzed Reactions: Dienes are versatile substrates for transition metals, enabling the construction of complex molecules. nih.gov Investigations into how different transition metal catalysts (e.g., based on palladium, nickel, or ruthenium) interact with the diene system can reveal novel reactivity patterns and allow for selective functionalization. nih.govresearchgate.net Isotopic labeling and kinetic studies would be invaluable in elucidating these complex reaction pathways. researchgate.net

Photochemical Transformations: The conjugated π-system is expected to be photochemically active. Research into its behavior under UV or visible light could uncover pathways to photoisomerization, photocyclization, or photopolymerization, leading to light-responsive materials.

Integration into Advanced Functional Materials Platforms

The unique combination of a polymerizable diene and a functionalizable benzoic acid makes this compound an excellent candidate for the development of advanced materials.

Potential Material Applications:

Functional Polymers and Rubbers: The diene moiety can undergo polymerization to create novel polymers. pressbooks.pub These materials could be analogous to synthetic rubbers like neoprene but with the added functionality of the benzoic acid group, which can be used for cross-linking, surface modification, or imparting specific chemical properties. pressbooks.pub The end-functionalization of polymers with polar groups is a key strategy for improving the miscibility between polymers and inorganic additives in composites. mdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs. Integrating the diene functionality into the organic linker could allow for post-synthesis modification of the MOF pores via Diels-Alder reactions or polymerization, creating "smart" MOFs with tunable properties.

Stimuli-Responsive Materials: The diene and amide groups could be engineered to respond to various stimuli such as light, pH, or temperature. This could lead to the development of sensors, drug delivery systems, or self-healing materials. For instance, hydrogels, which have fascinating physical and chemical properties, are used in a plethora of applications. nih.gov

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold.

Computational Approaches:

Predictive Solubility and Reactivity: Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can reliably predict the solubility of derivatives in various solvents, aiding in process design. researchgate.net Quantum chemical calculations can predict the acidity and reactivity of different derivatives, guiding synthetic efforts. researchgate.net

Virtual Screening for Biological Activity: By creating a virtual library of derivatives and using molecular docking simulations, it's possible to screen for potential biological activities, such as enzyme inhibition. nih.gov This approach has been successfully used to identify novel benzoic acid derivatives as potential treatments for diseases like Alzheimer's. nih.gov

Materials Property Simulation: Molecular dynamics and other simulation techniques can be used to predict the bulk properties of polymers and other materials derived from this compound, such as their mechanical strength, thermal stability, and transport properties.

Table 1: Potential Derivatives and Predicted Research Focus

Derivative Name Modification Potential Research Focus
Methyl 4-(hexa-2,4-dienamido)benzoate Esterification of the carboxylic acid Increased solubility in organic solvents for polymerization studies.
4-(Hexa-2,4-dienamido)aniline Reduction of a nitro precursor Precursor for azo dyes with polymerizable properties.
2-Hydroxy-4-(hexa-2,4-dienamido)benzoic acid Introduction of a hydroxyl group Enhanced metal-coordination for MOF synthesis; potential for antioxidant properties.

Multidisciplinary Approaches to Uncover New Fundamental Principles

Addressing the complex scientific questions posed by a multifunctional molecule like this compound will require collaboration across various scientific disciplines. illinois.edu

Interdisciplinary Strategies:

Chemistry and Materials Science: The synergy between synthetic chemists and materials scientists is essential for translating novel molecular designs into functional materials with desired properties. nih.govroutledge.com This includes the characterization and analysis of new polymers and composites. routledge.comresearchgate.net

Biology and Chemical Engineering: Exploring the biocompatibility and potential biomedical applications of derived polymers or nanoparticles would benefit from a joint effort between chemical biologists and engineers. nih.gov This could involve developing new drug delivery systems or bio-inspired materials. nih.gov

Computational and Experimental Chemistry: A tight feedback loop between computational prediction and experimental validation will be key to rapidly advancing our understanding and application of this chemical system. nih.gov This integrated approach can efficiently guide the synthesis of new derivatives with optimized properties.

By pursuing these future research directions, the scientific community can fully explore the rich chemical landscape offered by this compound, paving the way for new discoveries and innovative technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.